molecular formula C7H11NO3 B1146598 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 141978-97-4

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B1146598
M. Wt: 157.16714
InChI Key:
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, often involves multi-component condensation reactions. For example, a related derivative, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, can be prepared via a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, showcasing a method that could potentially be adapted for the synthesis of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid (Lichitsky et al., 2010).

Molecular Structure Analysis

Determination of the molecular structure of pyrrolidine derivatives is typically achieved through spectroscopic methods and quantum chemical calculations. For instance, the structure of a novel pyrrolidine derivative was extensively studied using (1)H NMR, UV-Vis, FT-IR, Mass spectroscopy, and DFT calculations. These analyses provide insight into the molecular conformation, electronic transitions, and vibrational frequencies, which are essential for understanding the compound's chemical behavior (Singh et al., 2013).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For example, the reactivity towards forming dimers through intermolecular hydrogen bonding or engaging in addition reactions with carboxylic acids demonstrates the versatility and reactivity of the pyrrolidine ring system. The synthesis and characterization of such derivatives often reveal significant insights into their potential as intermediates in organic synthesis or as ligands in coordination chemistry (Schmuck & Lex, 2001).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including melting points, solubility in various solvents, and crystalline structure, are crucial for their application in chemical synthesis and material science. These properties are determined through experimental studies and can vary significantly with minor changes in molecular structure. For instance, the formation of dimeric structures in the solid state can influence the melting point and solubility of these compounds (Yin et al., 2017).

Chemical Properties Analysis

The chemical properties of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid and similar compounds include their acidity, reactivity towards nucleophiles and electrophiles, and potential to form stable hydrogen bonds and dimers. These properties are critical for their role in organic synthesis, where they can act as intermediates, catalysts, or building blocks for more complex molecules. Studies on their reactivity, such as addition reactions and the formation of stable dimeric structures, provide valuable information on their chemical behavior and applications (Schmuck & Wienand, 2003).

Scientific Research Applications

Biocatalytic Process Enhancement

One application involves the study of biocatalyst inhibition by carboxylic acids, including compounds similar to 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid. Researchers have examined how these acids impact the growth and efficiency of microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. The goal is to engineer more robust strains for industrial applications by understanding how these acids affect microbial cell membranes and internal pH levels (Jarboe et al., 2013).

Metal-Ligand Interaction Studies

Research into the effects of metals on the electronic system of biologically important ligands, including carboxylic acids, has provided insights into how these interactions influence the stability and reactivity of the compounds. Studies using various spectroscopic techniques have elucidated the changes in electronic structure resulting from metal coordination, aiding in the development of metal-based drugs and understanding their interaction with biological targets (Lewandowski et al., 2005).

Development of New Materials and Solvents

In the context of liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, the study of solvent development has been crucial. Ionic liquids and other novel solvents have been researched for their efficiency in extracting carboxylic acids, which are key intermediates in producing bio-based plastics. Such studies aim to optimize recovery processes for these valuable chemicals from dilute streams, enhancing the sustainability of chemical manufacturing (Sprakel & Schuur, 2019).

Therapeutic Potential Exploration

The metabolism of proline and pyrroline-5-carboxylate in plants, which involves compounds structurally related to 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, has been linked to plant defense mechanisms against pathogens. Understanding these metabolic pathways offers potential for developing new strategies to enhance crop resistance to disease, as well as exploring therapeutic applications of related compounds in humans (Qamar et al., 2015).

Safety And Hazards

The compound is labeled with a warning signal word. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZZAWCQMQIZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid

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